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The table below compares the adverse event (AE) profiles of avutometinib (in combination with defactinib)

and other MEK-inhibitor-based regimens [1] [2].

Table 1: Comparison of Adverse Event Profiles

Most Common All-

Most Common

Regimen . Grade 3-4 AEs Notable Severe Toxicities
Grade AEs (Incidence) .
(Incidence)
Avutometinib + Rash (90%), CPK Rash (8%), CPK Low rate of severe AEs;
Defactinib [2] elevation (56%), AST elevation (9%) chronic low-grade rash may
elevation (43%), Diarrhea require dose interruptions.
(38%)
Dabrafenib + Pyrexia (43%), Fatigue Pyrexia (6%), Rash -
Trametinib [1] (28%) (6%), Hypertension
(6%)
Vemurafenib + Diarrhea (52%) Increased AST/ALT -
Cobimetinib [1] (10%)
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Most Common
) Most Common All- o
Regimen . Grade 3-4 AEs Notable Severe Toxicities
Grade AEs (Incidence)

(Incidence)
Encorafenib + Diarrhea (34%) Rash (6%), -
Binimetinib [1] Hypertension (6%)
Binimetinib - Grade =23 AEs: 69% -

(Monotherapy) [1]

Table 2: Cardiovascular-Specific Adverse Events Data derived from a pharmacovigilance study of

melanoma patients, highlighting unique risks across combinations [3].

Regimen Cardiovascular Adverse Event Reporting Odds Ratio (ROR)
Dabrafenib + Trametinib QT Prolongation 5.09
Dabrafenib + Trametinib Atrial Fibrillation 2.37
Vemurafenib + Cobimetinib Cardiac Failure 3.76
Vemurafenib + Cobimetinib Pulmonary Embolism 2.79

Experimental Data and Methodology

The safety profile of avutometinib is primarily defined by the FRAME trial, a phase 1 clinical study [2].

e Study Design: The FRAME trial is a first-in-human, dose-escalation and dose-expansion study.

¢ Primary Objective: To determine the recommended phase 2 dose (RP2D) and schedule, and assess
the safety and tolerability of the combination.

e Dosing Schedule: The RP2D was established as avutometinib 3.2 mg once daily, twice weekly,
and defactinib 200 mg twice daily, both on a 3 weeks on/1 week off schedule. This intermittent
dosing was key to managing chronic toxicities.

o Safety Assessment: Adverse events were collected continuously and graded according to the
National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

e Patient Population: The trial included 90 safety-evaluable patients with advanced solid tumors,
including low-grade serous ovarian cancer (LGSOC), KRAS-mutated non-small cell lung cancer
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(NSCLC), and colorectal cancer (CRC). The median number of prior lines of therapy was 3.

The diagram below illustrates the design and key safety findings of the FRAME trial.
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Mechanism of Action and Rationale for Combination

Avutometinib's unique mechanism contributes to its efficacy and influences its toxicity profile.

¢ Unique Mechanism: Unlike traditional MEK inhibitors, avutometinib is a RAF-MEK clamp. It not
only inhibits MEK but also induces the formation of inactive complexes between RAF and MEK. This
dual action may lead to more profound and sustained pathway suppression and could impact the
development of resistance [2].

¢ Rationale for FAK Inhibition Combination: The combination with defactinib, a FAK inhibitor, is
based on preclinical models showing that FAK inhibition can enhance the antitumor effect of MAPK
pathway inhibition. FAK is involved in cell proliferation and immune escape, and its inhibition helps
overcome resistance mechanisms [4] [2].

The following diagram illustrates this synergistic mechanism of action.
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Key Differentiators and Considerations

For researchers, the key distinctions of avutemetinib's profile are:

e Lower High-Grade Toxicity: The incidence of Grade 3-4 AEs with the avutometinib-defactinib
combination appears lower than what has been historically reported for some other MEK inhibitor
combinations, particularly regarding pyrexia and severe liver enzyme elevations [1] [2].

¢ Distinct AE Pattern: The very high incidence of all-grade rash and creatine phosphokinase (CPK)
elevation is a notable feature of this combination, differing from the fever and fatigue common with
dabrafenib/trametinib or the diarrhea with vemurafenib/cobimetinib [1] [2].
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e Cardiovascular Safety: Current data from the FRAME trial does not highlight significant
cardiovascular AEs for avutometinib/defactinib, a known class concern for other MEK inhibitors like
QT prolongation with dabrafenib/trametinib [3] [2].

In summary, avutometinib presents a differentiated safety profile characterized by a high burden of low-

grade but manageable toxicities and a lower rate of severe adverse events.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 7/8 Tech Support


https://www.smolecule.com/products/s548797?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12153699/
https://www.nature.com/articles/s41591-025-03763-y
https://www.smolecule.com/products/s548797?utm_src=pdf-body
https://www.smolecule.com/products/s548797?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9818023/
https://www.nature.com/articles/s41591-025-03763-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC12153699/
https://pubmed.ncbi.nlm.nih.gov/38493021/
https://www.smolecule.com/products/b548797#avutometinib-safety-profile-versus-other-mek-inhibitors
https://www.smolecule.com/products/b548797#avutometinib-safety-profile-versus-other-mek-inhibitors
https://www.smolecule.com/products/b548797#avutometinib-safety-profile-versus-other-mek-inhibitors
https://www.smolecule.com/products/b548797#avutometinib-safety-profile-versus-other-mek-inhibitors
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548797?utm_src=pdf-bulk
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 8/8 Tech Support


https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

